molecular formula C17H16Br2N2OS B2992943 N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide CAS No. 300576-76-5

N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide

Cat. No.: B2992943
CAS No.: 300576-76-5
M. Wt: 456.2
InChI Key: GHNDFOFUZKWRNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been reported . The crystal structure was determined and the bond lengths and bond angles were found to be within a reasonable range .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide" .

Scientific Research Applications

Photodynamic Therapy Applications

The compound is structurally related to thiazole derivatives which have been investigated for their photophysical and photochemical properties, making them useful in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, which share some structural similarities with the compound , highlighted their high singlet oxygen quantum yield. These properties are critical for Type II photosensitizers in PDT, suggesting that N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide could have potential applications in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Thiazole derivatives have shown promising antimicrobial activities. A study on novel benzoquinones with thiazole structures demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal potential against Candida albicans. This suggests that this compound might also possess antimicrobial properties, which could be explored for the development of new antimicrobial agents (Chaaban et al., 2012).

Corrosion Inhibition

Compounds based on Schiff bases and containing thiazole units have been evaluated as corrosion inhibitors. For example, certain cationic surfactants derived from Schiff bases demonstrated high efficiency as corrosion inhibitors for carbon steel in acid medium. This indicates the potential of this compound in corrosion inhibition applications, particularly in industrial settings where corrosion is a major concern (Shaban et al., 2013).

Future Directions

Future research could focus on the synthesis, characterization, and study of the biological activities of “N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide”. This could include in vitro and in vivo studies to evaluate its potential therapeutic applications .

Mechanism of Action

Target of Action

It has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) . Therefore, it can be inferred that the compound likely targets specific proteins or enzymes in these organisms and cells.

Mode of Action

It is known that the compound has antimicrobial and anticancer activities . This suggests that the compound may interact with its targets in a way that inhibits their normal function, leading to the death of the microbial cells or cancer cells.

Result of Action

The compound has been found to have promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound’s action results in the death of microbial cells and cancer cells.

Properties

IUPAC Name

2-[2-anilino-4-(4-bromophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS.BrH/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15;/h1-9,12,21H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDFOFUZKWRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)Br)CCO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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